Product packaging for Benzamide, 4-(acetylamino)-N-2-pyridinyl-(Cat. No.:CAS No. 36844-89-0)

Benzamide, 4-(acetylamino)-N-2-pyridinyl-

Cat. No.: B11177738
CAS No.: 36844-89-0
M. Wt: 255.27 g/mol
InChI Key: GDKVDCDNGVWBCW-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzamide (B126) Derivatives

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues form a vast and versatile class of organic compounds. This structural motif is a cornerstone in drug discovery and development due to its ability to engage in various biological interactions, particularly hydrogen bonding, which is crucial for molecular recognition at receptor sites. The inherent stability and synthetic accessibility of the benzamide scaffold have made it a "privileged structure" in medicinal chemistry.

Derivatives of benzamide exhibit an extensive range of pharmacological activities. They are integral to the structure of numerous approved therapeutic agents. The biological activities associated with the benzamide core are diverse, as illustrated by the examples in the table below.

Benzamide Derivative ClassReported Biological ActivitiesExample Compounds/Drugs
AntipsychoticsDopamine D2/D3 receptor antagonistsAmisulpride, Sulpiride
Antiemetics / ProkineticsDopamine receptor antagonistsMetoclopramide
HDAC InhibitorsAnticancer (Histone Deacetylase inhibition)Entinostat (MS-275), Mocetinostat (MGCD0103) nih.gov
PARP InhibitorsAnticancer (DNA repair inhibition)Derivatives of 4-aminobenzamide (B1265587) mallakchemicals.comchemicalbook.com
AntimicrobialsAntibacterial, AntifungalVarious synthetic derivatives nih.gov
AnticonvulsantsModulation of ion channelsAnalogues of 4-aminobenzamide acs.org

The specific compound, Benzamide, 4-(acetylamino)-N-2-pyridinyl-, fits squarely within this landscape. The "4-(acetylamino)" substitution on the benzamide ring is a notable feature, famously present in the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). This functional group can significantly alter the electronic properties and biological activity of the parent molecule, 4-aminobenzamide.

Historical Perspective and Evolution of N-Pyridinyl Benzamide Scaffolds

The pyridine (B92270) ring is another fundamental heterocyclic scaffold in medicinal chemistry. nih.govresearchgate.net Its history in pharmaceuticals is long and distinguished, dating back to the isolation of nicotine (B1678760) and its structural elucidation. The initial discovery of the pyridine scaffold was by Anderson in 1846, with its structure being determined later by Wilhelm Korner (1869) and James Dewar (1871). nih.govrsc.org Today, pyridine and its derivatives are found in over 7,000 drugs and are core components of natural products like alkaloids and vitamins. nih.govrsc.org

The strategic combination of a pyridine ring with a benzamide core, forming N-pyridinyl benzamide scaffolds, is a logical progression in molecular design, aiming to merge the favorable properties of both pharmacophores. This hybridization can enhance molecular recognition, improve pharmacokinetic properties, and create novel intellectual property. Pyridyl benzamides are key components in molecules investigated as antiulcer agents, antifungal agents, and enzyme inhibitors. mdpi.com The synthesis of N-(pyridin-2-yl)benzamides has been an area of active research, with various catalytic methods being developed to efficiently create the crucial amide bond between the benzoyl group and the 2-aminopyridine (B139424) moiety. mdpi.comresearchgate.net

Significance and Emerging Research Trajectories for Benzamide, 4-(acetylamino)-N-2-pyridinyl-

While specific research on Benzamide, 4-(acetylamino)-N-2-pyridinyl- is limited, its structure suggests several potential avenues for academic investigation. The significance of this compound can be inferred by dissecting its molecular components and considering the activities of closely related analogues.

Enzyme Inhibition: The parent structure, 4-aminobenzamide, is a known inhibitor of the nuclear enzyme poly(ADP-ribose)polymerase (PARP). mallakchemicals.com The acetylation of the 4-amino group to give the 4-(acetylamino) moiety would modulate this activity, a common strategy in medicinal chemistry to fine-tune potency, selectivity, or pharmacokinetic properties. Therefore, a primary research trajectory would be to investigate its potential as a PARP inhibitor or as an inhibitor of other enzymes where benzamides have shown activity, such as histone deacetylases (HDACs) nih.gov or DNA methyltransferases. nih.gov

Anticancer Research: Given that both PARP and HDAC inhibitors are major classes of anticancer agents, evaluating this compound for cytotoxic activity against various cancer cell lines is a logical step. Research on related N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has shown potential anticancer activity linked to lipoxygenase inhibition, suggesting another possible target class. brieflands.com

Antimicrobial Potential: The pyridine scaffold is present in numerous antibacterial and antifungal agents. nih.govresearchgate.net The broader benzamide class also has a history of antimicrobial activity. nih.gov Consequently, screening Benzamide, 4-(acetylamino)-N-2-pyridinyl- against a panel of pathogenic bacteria and fungi represents a viable research direction.

Emerging research would likely focus on the synthesis of this compound and a library of its analogues, followed by systematic screening across these therapeutic areas to identify any significant biological activity.

Overview of Research Methodologies and Thematic Areas

The academic investigation of a novel compound like Benzamide, 4-(acetylamino)-N-2-pyridinyl- follows a well-established multidisciplinary path, combining chemical synthesis, structural characterization, and biological evaluation.

Chemical Synthesis and Characterization:

Synthesis: The primary method for creating the core structure is through an amidation reaction. This typically involves reacting a derivative of 4-acetylaminobenzoic acid (such as the corresponding acid chloride or ester) with 2-aminopyridine. Various modern catalytic systems, including those based on transition metals, have been developed to improve the efficiency and yield of such reactions. mdpi.comfrontiersin.org

Purification and Characterization: Following synthesis, the compound is purified, commonly using techniques like column chromatography or recrystallization. Its identity and purity are then rigorously confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure and confirm the connectivity of atoms. frontiersin.orgmdpi.comresearchgate.net

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. brieflands.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the amide C=O and N-H bonds. brieflands.comresearchgate.net

Biological and Computational Evaluation:

In Vitro Screening: The synthesized compound would be subjected to a battery of in vitro assays to determine its biological activity. These can include enzyme inhibition assays (e.g., for PARP, HDAC, or kinases), cell viability assays (such as the MTT assay) against cancer cell lines brieflands.comresearchgate.net, and antimicrobial susceptibility tests against various microorganisms.

Computational Modeling: To understand potential mechanisms of action and guide further structural modifications, computational methods are often employed. Molecular docking studies can predict how the compound might bind to the active site of a target enzyme or receptor. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related compounds to correlate structural features with biological activity.

The thematic research areas for this compound would thus span synthetic organic chemistry, medicinal chemistry, pharmacology, and computational chemistry, all aimed at discovering and characterizing its potential therapeutic value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B11177738 Benzamide, 4-(acetylamino)-N-2-pyridinyl- CAS No. 36844-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36844-89-0

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

4-acetamido-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-7-5-11(6-8-12)14(19)17-13-4-2-3-9-15-13/h2-9H,1H3,(H,16,18)(H,15,17,19)

InChI Key

GDKVDCDNGVWBCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzamide, 4 Acetylamino N 2 Pyridinyl

Primary Synthetic Pathways to Benzamide (B126), 4-(acetylamino)-N-2-pyridinyl- and Related Analogues

The formation of the central amide bond linking the 4-(acetylamino)benzoyl and the 2-pyridinyl moieties is the key step in the synthesis of the title compound. This can be achieved through several established and reliable chemical strategies.

Amidation Reactions for Benzamide Formation

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. For Benzamide, 4-(acetylamino)-N-2-pyridinyl-, this involves the reaction between a 4-acetamidobenzoic acid derivative and 2-aminopyridine (B139424).

One of the most fundamental and widely used methods for amide bond formation is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. fishersci.co.uk This classical nucleophilic acyl substitution pathway involves a two-step process: the activation of 4-acetamidobenzoic acid and the subsequent coupling with 2-aminopyridine.

The first step is the conversion of 4-acetamidobenzoic acid to the more reactive 4-acetamidobenzoyl chloride. This is typically accomplished using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being common choices. The reaction is generally performed in an inert aprotic solvent. fishersci.co.uk

Once formed, the 4-acetamidobenzoyl chloride is reacted with 2-aminopyridine. The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine (B92270) or a tertiary amine like triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. fishersci.co.uk

Table 1: Typical Conditions for Classical Acyl Chloride Amidation
StepReagentsSolvent(s)TemperatureNotes
1. Acid Activation 4-acetamidobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chlorideDichloromethane (DCM), Tetrahydrofuran (THF)RefluxCan often be used in the next step without purification.
2. Coupling 4-acetamidobenzoyl chloride, 2-aminopyridine, Triethylamine or PyridineDichloromethane (DCM), Chloroform0 °C to Room TempThe base is crucial for scavenging the HCl byproduct.

This table presents representative conditions for the classical synthesis of amides via acyl chlorides.

To circumvent the often harsh conditions required for acyl chloride formation, a wide variety of coupling reagents have been developed, particularly from the field of peptide synthesis. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. nih.govhepatochem.com The general strategy involves the reaction of 4-acetamidobenzoic acid with a coupling reagent to form a highly reactive activated ester or similar intermediate, which is then readily attacked by 2-aminopyridine. chemistrysteps.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. chemistrysteps.compeptide.com To minimize side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and lead to rapid reactions. hepatochem.com Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com They react with the carboxylate to form activated esters that readily couple with amines. hepatochem.com

Table 2: Common Coupling Reagents for Amide Bond Synthesis
Reagent ClassExample(s)Activating Group FormedByproductsKey Features
CarbodiimidesDCC, EDCO-acylisoureaDicyclohexylurea (DCU), Ethyl-dimethylaminopropylureaWidely used, cost-effective. DCU precipitation can simplify purification. EDC byproducts are water-soluble. chemistrysteps.compeptide.com
Aminium/Uronium SaltsHBTU, HATUOBt or OAt active esterTetramethylureaHigh efficiency, fast reaction rates, low racemization. peptide.com
Phosphonium SaltsPyBOPOBt active esterTripyrrolidinophosphine oxideEffective for hindered couplings, less hazardous byproducts than some older reagents. hepatochem.com

This interactive table summarizes popular coupling reagents applicable for the synthesis of Benzamide, 4-(acetylamino)-N-2-pyridinyl- from 4-acetamidobenzoic acid and 2-aminopyridine.

Palladium-Catalyzed C-N Cross-Coupling Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines and amides. wikipedia.org This palladium-catalyzed cross-coupling reaction offers an alternative route to the target molecule, typically by coupling an amide with an aryl halide or pseudohalide.

For the synthesis of Benzamide, 4-(acetylamino)-N-2-pyridinyl-, a plausible Buchwald-Hartwig approach would involve the coupling of 4-acetamidobenzamide (B3061160) with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine. This transformation requires a catalytic system comprising three key components:

A Palladium Precursor: Typically Pd(OAc)₂ or Pd₂(dba)₃.

A Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. Ligands such as XPhos, SPhos, or RuPhos are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

A Base: A strong, non-nucleophilic base is required to deprotonate the amide. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). libretexts.org

The reaction is typically carried out in an anhydrous, aprotic solvent like toluene (B28343) or dioxane at elevated temperatures. The functional group tolerance of modern Buchwald-Hartwig systems is generally high, making it a suitable method for complex substrates. acs.orgnih.gov

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amidation
Palladium PrecursorLigandBaseSolventTypical Temperature
Pd₂(dba)₃XPhosNaOt-BuToluene80-110 °C
Pd(OAc)₂RuPhosK₂CO₃ or Cs₂CO₃Dioxane100-120 °C
[(allyl)PdCl]₂tBuBrettPhosLiHMDSToluene100-110 °C

This table outlines typical catalyst, ligand, and base combinations used in modern Buchwald-Hartwig amidation reactions applicable to the synthesis of N-pyridinyl benzamides.

Multicomponent Reactions Incorporating the Core Structure

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

While a direct, one-pot synthesis of Benzamide, 4-(acetylamino)-N-2-pyridinyl- via an MCR is not straightforward, a conceptual Ugi reaction could be designed to assemble a related scaffold. For instance, the reaction of 4-acetamidobenzoic acid (the acid component), 2-aminopyridine (the amine component), an aldehyde (e.g., formaldehyde), and an isocyanide (e.g., tert-butyl isocyanide) would yield an α-acetamido-N-tert-butyl-N-(pyridin-2-yl)acetamide derivative. Although this product differs from the target molecule, subsequent chemical transformations could potentially be employed to modify this scaffold. The utility of MCRs lies in their efficiency and ability to generate diverse libraries of complex molecules from simple starting materials.

Functional Group Interconversions and Derivatization of Benzamide, 4-(acetylamino)-N-2-pyridinyl-

Once synthesized, Benzamide, 4-(acetylamino)-N-2-pyridinyl- possesses several functional groups that can be subjected to further chemical transformations, allowing for the creation of new analogues. The primary sites for derivatization are the acetylamino group, the central benzamide linkage, and the pyridine ring.

Hydrolysis Reactions: The molecule contains two amide functionalities that can be hydrolyzed under acidic or basic conditions.

Selective Deacetylation: The acetyl group can be removed to yield the corresponding primary amine, Benzamide, 4-amino-N-2-pyridinyl-. This transformation is typically achieved under acidic conditions (e.g., aqueous HCl) or basic conditions (e.g., aqueous NaOH), often requiring heat. The resulting 4-amino derivative can then be used in further reactions, such as diazotization or acylation with different acyl groups.

Amide Bond Cleavage: More vigorous hydrolytic conditions (e.g., concentrated acid or base at high temperatures) can cleave the central benzamide bond, breaking the molecule into 4-acetamidobenzoic acid and 2-aminopyridine. This is generally a degradative process rather than a synthetic derivatization.

Reactions on the Aromatic Rings:

Electrophilic Aromatic Substitution: The 4-acetamido group is a moderately activating, ortho-, para- directing group. Since the para position is already substituted, electrophilic substitution reactions (e.g., halogenation, nitration) would be directed to the positions ortho to the acetamido group (C3 and C5 of the benzene (B151609) ring). The reaction conditions would need to be carefully controlled to avoid reaction on the pyridine ring or hydrolysis of the amide groups.

Pyridine Ring Chemistry: The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly when activated (e.g., as an N-oxide). It can also undergo reactions at the ring nitrogen, such as N-oxidation using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).

Due to the multiple functional groups, achieving high selectivity in derivatization reactions can be challenging and may require the use of protecting group strategies.

Modifications at the 4-Acetylamino Moiety

The 4-acetylamino group is a key functional handle that can be readily modified. The most fundamental transformation is the hydrolysis of the amide to yield the corresponding 4-aminobenzamide (B1265587) derivative. This reaction is typically achieved under acidic or basic conditions and provides a primary amine that serves as a versatile precursor for a wide range of further derivatizations.

Once the primary amine is unmasked, it can undergo various reactions, including alkylation, acylation, sulfonylation, and reductive amination, to introduce diverse substituents. For instance, re-acylation with different acyl chlorides or anhydrides can introduce alternative acyl groups, potentially altering the compound's hydrogen-bonding capabilities and steric profile. Studies on related compounds have shown that even subtle changes, such as converting an acetamide (B32628) to a formamide (B127407) or a urea (B33335) derivative, can significantly impact biological activity, attributed to differences in hydrophobicity and hydrogen-bonding capacity. nih.gov The acetylamino group itself is crucial for the biological activity of some related molecules, such as the histone deacetylase inhibitor [4-(acetylamino)-N-(2-aminophenyl) benzamide]. aacrjournals.org

Reaction Type Reagents/Conditions Product Functional Group Potential Impact
HydrolysisHCl or NaOH, HeatPrimary Amine (-NH₂)Precursor for further derivatization
AcylationR-COCl, BaseSubstituted Amide (-NHCOR)Modulate H-bonding, Sterics
SulfonylationR-SO₂Cl, BaseSulfonamide (-NHSO₂R)Introduce polar, bulky groups
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary AmineAlter basicity and lipophilicity

Substituent Transformations on the Pyridinyl Ring System

The pyridine ring presents a unique set of challenges and opportunities for chemical modification. As an electron-deficient aromatic system, it is generally resistant to electrophilic aromatic substitution. imperial.ac.uk However, transformations can be achieved through several strategies.

One common approach involves the initial N-oxidation of the pyridine ring to form a pyridine-N-oxide. This modification activates the ring, making it more susceptible to both electrophilic and nucleophilic attack. For example, nitration of pyridine-N-oxide can introduce a nitro group, which can then be reduced to an amino group and further functionalized. rsc.org

Direct nucleophilic aromatic substitution (SNAr) is also possible, particularly if a leaving group is present on the ring or if the ring is further activated by quaternization. wur.nl Modern synthetic methods, sometimes referred to as "skeletal editing," offer more radical transformations, enabling the conversion of the pyridine ring into other carbo- or heterocyclic systems. researchgate.netnih.gov

Transformation Strategy Typical Reagents Resulting Moiety
NitrationN-Oxidation followed by Electrophilic SubstitutionH₂O₂, Acetic Acid then HNO₃/H₂SO₄Nitropyridinyl
HalogenationNucleophilic Substitution (e.g., Sandmeyer)NaNO₂, HX then CuX (from amino precursor)Halopyridinyl
C-C CouplingMetal-catalyzed cross-couplingBoronic acids, Organostannanes with Pd catalystAryl/Alkyl-pyridinyl
Skeletal EditingRing-opening/re-closing cascadesVarious complex reagentsBenzene or other heterocycles nih.gov

Derivatization of the Benzamide Aromatic Ring

The central benzamide ring is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating 4-acetylamino group. This group is a powerful ortho-, para-director. Since the para position is already occupied by the amide linkage to the pyridinyl ring, electrophilic attack is directed to the positions ortho to the acetylamino group (positions 3 and 5).

Advanced Synthetic Strategies and Green Chemistry Approaches

Recent advances in synthetic chemistry offer more efficient, scalable, and environmentally friendly methods for preparing Benzamide, 4-(acetylamino)-N-2-pyridinyl- and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating amide bond formation. benthamscience.comnih.gov The reaction between a carboxylic acid (or its activated derivative) and an amine can often be completed in minutes under microwave irradiation, compared to hours using conventional heating. mdpi.com This rapid heating leads to higher yields, cleaner reactions, and reduced side-product formation. The synthesis of various benzamide and N-aryl amide derivatives has been successfully demonstrated using this technology, highlighting its applicability for the core synthesis of the target compound. nih.govresearchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. thieme-connect.de For amide synthesis, this technique allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved consistency and safety. researchgate.net Telescoped flow processes, where multiple reaction steps are connected in sequence without intermediate purification, can dramatically improve efficiency. acs.org The synthesis of amides from carboxylic acids and amines is well-documented in flow systems, making it a viable and scalable strategy for the production of Benzamide, 4-(acetylamino)-N-2-pyridinyl-. acs.org

Chemo- and Regioselective Synthesis Challenges

The synthesis of substituted derivatives of Benzamide, 4-(acetylamino)-N-2-pyridinyl- presents several chemo- and regioselectivity challenges.

Chemoselectivity in Amidation: The starting material, 2-aminopyridine, possesses two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. Acylation must selectively occur at the more nucleophilic amino group. While this is generally the favored pathway, side reactions involving the ring nitrogen can occur, necessitating careful control of reaction conditions.

Regioselectivity in Ring Substitution: As discussed, introducing substituents onto either the benzamide or pyridinyl rings requires careful consideration of the directing effects of the existing functional groups. Electrophilic substitution on the benzamide ring is strongly directed to the positions ortho to the activating acetylamino group. researchgate.net Conversely, substitution on the electron-deficient pyridine ring is more challenging and often requires specific activation strategies to control the position of the incoming group. rsc.orgbeilstein-journals.org Achieving a desired substitution pattern often requires a multi-step, strategically planned synthetic route.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzamide, 4 Acetylamino N 2 Pyridinyl

Vibrational Spectroscopy for Molecular Architecture and Bonding Analysis

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure of Benzamide (B126), 4-(acetylamino)-N-2-pyridinyl-. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the characteristic functional groups and the nature of chemical bonds within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups

FTIR spectroscopy of Benzamide, 4-(acetylamino)-N-2-pyridinyl- reveals distinct absorption bands that are characteristic of its functional groups. The N-H stretching vibrations of the amide groups typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzamide moiety is a strong indicator, often observed around 1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while C-N stretching vibrations can be found in the 1200-1350 cm⁻¹ region. For instance, in related benzamide structures, amide I and II bands are prominent features, confirming the presence of the amide linkage.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3500Amide
C=O Stretch (Amide I)~1650Benzamide Carbonyl
N-H Bend (Amide II)~1550Amide
Aromatic C=C Stretch1450-1600Benzene (B151609) & Pyridine (B92270) Rings
C-N Stretch1200-1350Amide & Acetylamino

Raman Spectroscopy for Complementary Vibrational Mode Assignments

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the analysis of Benzamide, 4-(acetylamino)-N-2-pyridinyl-, the symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The nitro group, if present as a substituent in related compounds, would also exhibit a strong symmetric stretching mode around 1340 cm⁻¹. esisresearch.org This technique is valuable for confirming the assignments made from FTIR data and providing a more complete picture of the vibrational modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Symmetric Aromatic Ring Breathing~1000Benzene & Pyridine Rings
C-H Bending (in-plane)1000-1300Aromatic Rings

Analysis of Hydrogen Bonding Networks via Vibrational Shifts

The presence of amide groups in Benzamide, 4-(acetylamino)-N-2-pyridinyl- suggests the potential for intermolecular and intramolecular hydrogen bonding. These interactions can be studied by observing shifts in the vibrational frequencies of the involved functional groups. A red shift (shift to lower wavenumbers) in the N-H stretching frequency is a strong indicator of hydrogen bond formation, as it signifies a weakening of the N-H bond. nih.gov Similarly, the C=O stretching frequency can also be affected. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. In some cases, the formation of N-H···N or N-H···O hydrogen bonds can lead to significant changes in the vibrational spectra, confirming the presence and nature of these non-covalent interactions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of Benzamide, 4-(acetylamino)-N-2-pyridinyl- by providing information about the chemical environment and connectivity of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of Benzamide, 4-(acetylamino)-N-2-pyridinyl- displays distinct signals for each type of proton, with their chemical shifts being indicative of their electronic environment. Protons on the aromatic rings will typically resonate in the downfield region (δ 7.0-8.5 ppm). The amide protons (N-H) are also expected in this region and can sometimes be broader signals. The methyl protons of the acetyl group will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The integration of these signals provides the ratio of the number of protons of each type.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Benzene & Pyridine Rings)7.0 - 8.5m~8H
Amide (N-H)~8.0 - 10.0s (broad)2H
Methyl (CH₃)~2.2s3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the amide and acetyl groups are the most deshielded, appearing in the δ 165-175 ppm region. Carbons of the aromatic rings will resonate in the δ 110-150 ppm range, with their specific shifts influenced by the attached substituents. The methyl carbon of the acetyl group will be found in the upfield region, typically around δ 20-30 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Amide & Acetyl)165 - 175
Aromatic (Benzene & Pyridine Rings)110 - 150
Methyl (CH₃)20 - 30

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the intricate connectivity within a molecule. wikipedia.org For a molecule with the complexity of Benzamide, 4-(acetylamino)-N-2-pyridinyl-, techniques such as COSY, HSQC, and HMBC are indispensable. science.govresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgsdsu.edu In the spectrum of this compound, cross-peaks would be expected between adjacent protons on the 4-acetamidobenzoyl ring and the 2-aminopyridine (B139424) ring. For instance, the protons on C-2 and C-3 of the benzoyl ring would show a correlation, as would the protons on C-3, C-4, C-5, and C-6 of the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov This technique is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals. Each CH group in the aromatic rings and the methyl group of the acetyl moiety would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.orgsdsu.edu This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the amide protons (N-H) to the carbonyl carbons, the acetyl methyl protons to the acetyl carbonyl carbon, and protons on one aromatic ring to carbons on the other side of the central amide linkage.

Table 1: Predicted 2D NMR Correlations for Benzamide, 4-(acetylamino)-N-2-pyridinyl-

TechniqueCorrelating NucleiExpected Key Correlations
COSY¹H - ¹HAdjacent aromatic protons on both the phenyl and pyridinyl rings.
HSQC¹H - ¹³C (¹J)Each aromatic proton to its directly bonded carbon. Acetyl CH₃ protons to the methyl carbon.
HMBC¹H - ¹³C (²⁻³J)Amide N-H protons to carbonyl carbons. Aromatic protons to adjacent and quaternary carbons within the same ring. Acetyl CH₃ protons to the acetyl carbonyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. elte.hu The spectrum of Benzamide, 4-(acetylamino)-N-2-pyridinyl- is expected to be dominated by transitions associated with its extensive system of conjugated π-electrons.

The primary chromophores in the molecule are the 4-acetamidobenzoyl group and the pyridine ring, linked by an amide bridge. This extensive conjugation allows for low-energy electronic transitions. The expected transitions include:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.ch They are characteristic of aromatic systems and conjugated double bonds. elte.huresearchgate.net The extended conjugation across the entire molecule would likely shift these absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. uomustansiriyah.edu.iq

n → π* transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* anti-bonding orbital. uzh.chyoutube.com These transitions typically occur at longer wavelengths than π → π* transitions. youtube.com

The solvent can influence the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals. uomustansiriyah.edu.iq

Table 2: Expected Electronic Transitions for Benzamide, 4-(acetylamino)-N-2-pyridinyl-

Transition TypeOrbital ChangeAssociated Molecular FeatureExpected Intensity
π → ππ bonding → π anti-bondingAromatic rings, C=O group, conjugated systemHigh
n → πNon-bonding → π anti-bondingC=O group, N atomsLow

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov

For Benzamide, 4-(acetylamino)-N-2-pyridinyl- (Molecular Formula: C₁₄H₁₃N₃O₂), the monoisotopic mass is 255.1008 Da. High-resolution mass spectrometry would be able to confirm this exact mass. In typical electrospray ionization (ESI) mass spectrometry, the compound would be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 256.1081. uni.lu

The fragmentation of the parent ion in tandem MS (MS/MS) experiments can provide valuable structural information. nih.govwvu.edu A plausible fragmentation pathway for the [M+H]⁺ ion would involve cleavages at the amide linkages, which are typically the most labile bonds.

Plausible Fragmentation Pathway:

Initial Protonation: Protonation is likely to occur on one of the nitrogen atoms or the carbonyl oxygen.

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the C-N bond of the central amide group. This could lead to two primary fragment ions:

A fragment corresponding to the protonated 4-acetamidobenzoyl cation.

A fragment corresponding to 2-aminopyridine.

Further Fragmentation: The 4-acetamidobenzoyl cation could further fragment by losing ketene (B1206846) (CH₂=C=O) from the acetamido group, or by losing carbon monoxide (CO) from the benzoyl group. researchgate.net

Table 3: Predicted Mass Spectrometry Data for Benzamide, 4-(acetylamino)-N-2-pyridinyl-

Adduct/FragmentFormulaPredicted m/z
[M+H]⁺[C₁₄H₁₄N₃O₂]⁺256.1081
[M+Na]⁺[C₁₄H₁₃N₃O₂Na]⁺278.0900
[4-acetamidobenzoyl]⁺[C₉H₈NO₂]⁺162.0555
[2-aminopyridine+H]⁺[C₅H₇N₂]⁺95.0609

Data derived from predicted values. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

The dihedral angle between the planes of the benzoyl and pyridine rings is a key conformational feature. In related structures, these angles can vary widely, from nearly coplanar to significantly twisted, depending on the steric hindrance and electronic interactions of substituents. researchgate.netnih.gov For this molecule, a twisted conformation is likely, which would minimize steric repulsion while still allowing for some degree of electronic conjugation.

In the crystalline state, molecules of Benzamide, 4-(acetylamino)-N-2-pyridinyl- are expected to engage in a network of intermolecular interactions that dictate the crystal packing. nih.govnih.gov Hydrogen bonding will be the dominant force in forming a stable supramolecular assembly. researchgate.netresearchgate.net

Potential hydrogen bonds include:

N-H···O bonds: The amide protons are excellent hydrogen bond donors, and the carbonyl oxygens are excellent acceptors. This interaction is a classic motif in the crystal structures of amides, often leading to the formation of chains or dimers. nih.govresearchgate.net

N-H···N bonds: The amide proton of the 4-acetamido group and the central amide proton can also donate to the nitrogen atom of the pyridine ring, which is a good hydrogen bond acceptor. researchgate.net

These hydrogen bonds, potentially in combination with weaker C-H···O interactions and π-π stacking between the aromatic rings, would create a robust three-dimensional network. nih.govresearchgate.net The specific arrangement would define the supramolecular architecture of the crystal. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules, providing information about their absolute configuration and conformation in solution.

Benzamide, 4-(acetylamino)-N-2-pyridinyl- is an achiral molecule as it does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum. This technique would only become applicable upon the synthesis and isolation of chiral derivatives of the parent compound. For example, if a chiral substituent were introduced, CD spectroscopy could be used to characterize the stereochemistry of the new molecule. Studies on derivatives of N-acetylneuraminic acid have shown that the acetamido chromophore can produce a Cotton effect in the CD spectrum, indicating that if this molecule were made chiral, it could be analyzed by this method. nih.gov

Computational Chemistry and Theoretical Investigations of Benzamide, 4 Acetylamino N 2 Pyridinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation for a given molecule, yielding detailed information about its electronic configuration and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. electrochemsci.org A primary application of DFT is geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement of atoms with the lowest possible energy, known as the ground state. researchgate.net This is crucial as the optimized geometry corresponds to the most stable structure of the molecule. Common DFT functionals like B3LYP, paired with basis sets such as 6-311G+(d,p), are frequently employed for these calculations to achieve a balance between accuracy and computational cost. researchgate.net

The geometry of Benzamide (B126), 4-(acetylamino)-N-2-pyridinyl- is not rigid; rotation around its single bonds can lead to various spatial arrangements, or conformers. Mapping the conformational landscape involves identifying these different conformers and calculating their relative energies. The molecule's non-planar structure, with distinct groups bending relative to each other, suggests a complex potential energy surface with multiple local energy minima, each corresponding to a stable conformer. electrochemsci.org The global minimum represents the most energetically favorable and thus the most abundant conformation at equilibrium.

Once the molecule's geometry is optimized to an energy minimum, vibrational frequency calculations can be performed. These theoretical calculations predict the frequencies at which the molecule will vibrate. The results are used to simulate infrared (IR) and Raman spectra, which can be compared with experimentally recorded spectra to validate the accuracy of the computational model and the optimized structure. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., C=O, N-H, C-H), providing a detailed assignment for the experimental spectral peaks. researchgate.netxisdxjxsu.asia

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. electrochemsci.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals is the HOMO-LUMO gap (ΔE). A small energy gap generally indicates that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For instance, in similar acetamido-containing molecules, the HOMO and LUMO can be localized on different parts of the structure, indicating a propensity for intramolecular charge transfer upon excitation. electrochemsci.org

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons. nih.gov

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential: red typically indicates negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue indicates positive potential (electron-poor areas), which are prone to nucleophilic attack. electrochemsci.org Green and yellow represent intermediate or near-zero potential. electrochemsci.orgrsc.org For a molecule like Benzamide, 4-(acetylamino)-N-2-pyridinyl-, MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and acetyl groups and the nitrogen of the pyridine (B92270) ring, identifying them as sites for electrophilic interaction. Positive regions would be expected around the amide and amine hydrogen atoms. electrochemsci.org

Atom in Molecules (AIM) Theory for Topological Analysis of Electron Density

The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero (∇ρ(r) = 0). uni-rostock.de Of particular interest are the bond critical points (BCPs), which are found between pairs of interacting atoms. ias.ac.in The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net For instance, in Benzamide, 4-(acetylamino)-N-2-pyridinyl-, a BCP would be expected between the amide nitrogen (N-H) and the pyridinyl nitrogen, indicating an intramolecular hydrogen bond that stabilizes the molecular structure.

Key topological parameters evaluated at the BCP include the electron density itself (ρ), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). researchgate.net

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond strength.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated at the BCP. researchgate.net A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP. researchgate.netnih.gov

Total Energy Density (H(r)): This parameter, which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), can further characterize the interaction. A negative H(r) suggests a degree of covalent character, even in interactions classified as closed-shell by the Laplacian.

For Benzamide, 4-(acetylamino)-N-2-pyridinyl-, AIM analysis would likely reveal a BCP corresponding to the N-H···N intramolecular hydrogen bond. The topological data at this BCP would be expected to show a relatively low ρ value and a positive ∇²ρ(r), confirming its character as a strong, closed-shell hydrogen bond.

InteractionTopological ParameterExpected Value/SignInterpretation
Intramolecular H-Bond (Amide N-H···Pyridinyl N)Electron Density (ρ)LowIndicates a non-covalent, weaker interaction compared to covalent bonds.
Laplacian (∇²ρ(r))PositiveCharacteristic of a closed-shell interaction, typical for hydrogen bonds.
Total Energy Density (H(r))Slightly NegativeSuggests partial covalent character, indicating a relatively strong hydrogen bond.
Covalent Bonds (e.g., C-C, C-N)Electron Density (ρ)High (>0.1 a.u.)Indicates significant electron sharing between nuclei. researchgate.net
Laplacian (∇²ρ(r))NegativeCharacteristic of a shared-shell interaction, defining a covalent bond. researchgate.net
Total Energy Density (H(r))NegativeConfirms stabilizing covalent interaction.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. For a molecule like Benzamide, 4-(acetylamino)-N-2-pyridinyl-, which possesses several rotatable bonds, MD simulations can map its conformational landscape and identify the most stable and accessible structures in different environments.

Torsional Flexibility: The simulation would track the dihedral angles between the phenyl and pyridinyl rings, as well as the orientation of the acetylamino and amide linker groups. This reveals the degree of rotational freedom and the energy barriers between different conformations. uky.edu Conformational flexibility is a key determinant in the potential for polymorphism in solid-state structures.

Intramolecular Hydrogen Bonding: MD simulations can assess the stability and persistence of the intramolecular hydrogen bond between the amide proton and the pyridinyl nitrogen. The simulation can quantify the percentage of time this bond remains intact, providing a measure of its strength and importance in dictating the molecule's preferred conformation.

Solvent Effects: By performing simulations in an explicit solvent (e.g., water), it is possible to understand how interactions with the surrounding medium influence the molecule's conformational preferences and dynamic behavior.

The results of an MD simulation are typically analyzed using metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. This data provides a comprehensive picture of the dynamic equilibrium of conformations available to Benzamide, 4-(acetylamino)-N-2-pyridinyl-, which is essential for understanding its interactions and properties.

In Silico Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Softness)

In silico methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate global chemical reactivity descriptors. nih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity, derived from the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For Benzamide, 4-(acetylamino)-N-2-pyridinyl-, these descriptors help predict its behavior in chemical reactions.

The key reactivity descriptors are calculated as follows:

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, the energy gap is a primary indicator of chemical stability. A larger gap implies higher stability and lower reactivity. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. researchgate.netekb.eg

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates a molecule's polarizability and reactivity; softer molecules are generally more reactive. mdpi.comresearchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2. ekb.eg

Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the chemical potential, approximately -(I+A)/2), quantifies the ability of a species to accept electrons. researchgate.netdergipark.org.tr A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

The calculation of these parameters for Benzamide, 4-(acetylamino)-N-2-pyridinyl- would allow for a theoretical assessment of its reactivity profile, guiding further experimental studies.

DescriptorFormulaIllustrative Value (eV)Interpretation
EHOMO--6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO5.0Indicates high chemical stability and low reactivity. mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5High value suggests significant resistance to deformation of the electron cloud. ekb.eg
Chemical Softness (S)1 / η0.4Low value indicates lower reactivity. mdpi.com
Electronegativity (χ)-(EHOMO + ELUMO) / 24.0Represents the molecule's overall ability to attract electrons.
Electrophilicity Index (ω)χ² / (2η)3.2Indicates a moderate capacity to act as an electrophile. dergipark.org.tr

Computational Spectroscopic Simulations for Theoretical-Experimental Data Correlation

Computational spectroscopic simulations, primarily using DFT, are an indispensable tool for interpreting and validating experimental spectra. tandfonline.com By calculating theoretical vibrational (Infrared and Raman) and electronic (UV-Visible) spectra for Benzamide, 4-(acetylamino)-N-2-pyridinyl-, a direct correlation with experimental data can be established. This correlation serves to confirm the optimized molecular geometry and allows for a precise assignment of spectral features to specific molecular motions or electronic transitions. nih.gov

For vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of the normal modes of vibration. nih.gov These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental IR and Raman spectra. This allows for unambiguous assignment of key functional group vibrations, such as the C=O stretches of the amide and acetyl groups, the N-H stretching and bending modes, and the characteristic vibrations of the aromatic rings.

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. This provides theoretical values for the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. tandfonline.com Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) reveals their nature, such as π→π* or n→π* transitions, which helps in understanding the electronic structure of the molecule. nih.govtandfonline.com

The synergy between computed and measured spectra provides a powerful validation of the structural and electronic properties of Benzamide, 4-(acetylamino)-N-2-pyridinyl-.

Vibrational ModeFunctional GroupExpected Experimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
ν(N-H)Amide N-H~3350~3345Stretching vibration of the secondary amide N-H.
ν(N-H)Acetylamino N-H~3300~3295Stretching vibration of the acetylamino N-H.
ν(C=O)Acetyl C=O~1685~1690Stretching vibration of the acetyl carbonyl group.
ν(C=O)Amide C=O~1660~1665Stretching vibration of the benzamide carbonyl group (Amide I band).
δ(N-H)Amide N-H~1540~1535In-plane bending vibration of the amide N-H (Amide II band).
ν(C-N)Aromatic C-N~1320~1325Stretching vibration of the C-N bonds.

Molecular Interactions and Mechanistic Insights of Benzamide, 4 Acetylamino N 2 Pyridinyl

Mechanistic Probes in Biological Systems (Non-Clinical Focus)

The specific structural features of Benzamide (B126), 4-(acetylamino)-N-2-pyridinyl-, particularly its benzamide core and pyridyl "cap," make it an effective inhibitor for several classes of enzymes.

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a well-established class of HDAC inhibitors. nih.gov The compound Benzamide, 4-(acetylamino)-N-2-pyridinyl- fits the typical pharmacophore model for this class, which consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. researchgate.net

Mechanism: The benzamide moiety acts as a key structural element. It is proposed that the benzamide group chelates the essential zinc ion located in the active site of class I, II, and IV HDACs. nih.gov This interaction, along with hydrogen bonds and hydrophobic interactions with amino acid residues in the active site cavity, leads to the inhibition of the enzyme. researchgate.netnih.gov

Structural Significance: Research has shown that HDAC inhibitors containing a benzamide functional group and a pyridyl cap are particularly effective. nih.gov The pyridyl group interacts with residues at the rim of the active site, enhancing binding affinity and selectivity.

Inhibitory Activity of Benzamide Derivatives Against HDACs
CompoundTarget HDACIC₅₀ (nM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2 frontiersin.org
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC2260.7 frontiersin.org
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC3255.7 frontiersin.org

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, making it a target for antimicrobial and anticancer agents. nih.govwikipedia.org Benzamide derivatives have been investigated as inhibitors of human DHFR (hDHFR). nih.govresearchgate.net

Mechanism: These inhibitors are typically structural analogues of the enzyme's natural substrate, dihydrofolate, and bind to the active site. wikipedia.org Molecular modeling studies of benzamide-based DHFR inhibitors have shown that they form key interactions with amino acid residues. For example, specific derivatives have been observed to interact strongly with residues such as Asn-64 and Arg-70 within the hDHFR active site. nih.govresearchgate.net These interactions stabilize the enzyme-inhibitor complex and block the catalytic function. nih.gov

Structural Significance: The majority of DHFR inhibitors contain a 2,4-diamino substitution on a pyrimidine (B1678525) ring. researchgate.net While the subject compound has a pyridine (B92270) ring, the general principle of aromatic and hydrogen-bonding interactions within the enzyme's active site applies.

Inhibitory Activity of Benzamide Derivatives Against hDHFR
CompoundIC₅₀ (µM)Reference
JW24.72 - 20.17 (Range for series) nih.govresearchgate.net
JW84.72 - 20.17 (Range for series) nih.govresearchgate.net
Trimethoprim (Reference)55.26 researchgate.net

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335). Its inhibition is relevant in agriculture to prevent nitrogen loss from fertilizers and in medicine to combat infections by ureolytic bacteria. nih.gov

Mechanism: While direct studies on Benzamide, 4-(acetylamino)-N-2-pyridinyl- as a urease inhibitor are not prominent, other aromatic compounds serve as effective inhibitors. nih.govresearchgate.net The mechanism often involves the inhibitor interacting with the nickel ions in the urease active site, disrupting the enzyme's catalytic machinery. researchgate.net Compounds like 4-bromophenyl boronic acid have shown potent inhibition, highlighting the potential for substituted aromatic molecules to act as urease inhibitors. nih.gov

Receptor Binding and Ligand-Protein Interactions

The interaction of Benzamide, 4-(acetylamino)-N-2-pyridinyl- with protein receptors is predicated on the formation of various non-covalent bonds. The benzamide and pyridine moieties are capable of forming hydrogen bonds, which are crucial for the stable binding of ligands to protein active sites. The amide group, in particular, can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues.

Table 1: Potential Ligand-Protein Interactions of Benzamide, 4-(acetylamino)-N-2-pyridinyl-

Interaction Type Potential Interacting Groups on Compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Amide N-H, Amide C=O, Acetyl C=O, Pyridine-N Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Pi-Pi Stacking Benzene (B151609) Ring, Pyridine Ring Phenylalanine, Tyrosine, Tryptophan, Histidine

Modulation of Signaling Pathways (e.g., MAPK, PLCγ)

While direct evidence of Benzamide, 4-(acetylamino)-N-2-pyridinyl- modulating the MAPK and PLCγ signaling pathways is not available, derivatives of both benzamide and pyridine have been implicated in the regulation of various cellular signaling cascades. For instance, many kinase inhibitors that target components of the MAPK pathway, such as MEK and ERK, feature structures containing amide and aromatic functionalities similar to the subject compound.

The general mechanism by which such small molecules inhibit signaling pathways often involves competitive binding to the ATP-binding site of kinases, thereby preventing the phosphorylation and activation of downstream effector proteins. Given the structural similarities, it is plausible that Benzamide, 4-(acetylamino)-N-2-pyridinyl- could exhibit inhibitory activity against certain kinases within these pathways, though this requires experimental validation.

Disruption of Cellular Processes (e.g., in bacteria)

The antibacterial potential of benzamide and pyridine derivatives has been a subject of interest in medicinal chemistry. These compounds can disrupt essential cellular processes in bacteria through various mechanisms. One common mode of action is the inhibition of crucial enzymes involved in metabolic pathways, such as dihydrofolate reductase or DNA gyrase.

Structure-Activity Relationship (SAR) Studies of Benzamide, 4-(acetylamino)-N-2-pyridinyl- Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of Benzamide, 4-(acetylamino)-N-2-pyridinyl-, the following aspects are of key importance:

The nature and position of substituents on both the benzamide and pyridine rings can significantly impact the compound's biological activity.

On the Benzamide Ring: The 4-(acetylamino) group is a key feature. Modifications to the acetyl group, such as increasing its chain length or introducing cyclic structures, could alter the compound's solubility and binding affinity. Electron-donating or electron-withdrawing groups at other positions on the benzene ring would modulate the electronic properties of the amide, potentially affecting its hydrogen bonding capacity.

On the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical for its interaction with target proteins. Substituents on the pyridine ring can influence the compound's steric and electronic profile, thereby affecting its binding orientation and affinity.

Table 2: Influence of Hypothetical Substituent Changes on Biological Activity

Position of Substitution Type of Substituent Predicted Effect on Activity Rationale
Benzene Ring (ortho/meta to amide) Electron-withdrawing (e.g., -NO2, -CF3) Potentially increased binding affinity Enhanced hydrogen bonding capacity of the amide N-H.
Benzene Ring (ortho/meta to amide) Bulky alkyl groups Potentially decreased binding affinity Steric hindrance within the binding pocket.
Pyridine Ring Halogens (e.g., -Cl, -F) Potentially increased activity Can form halogen bonds and improve membrane permeability.

Positional isomerism plays a critical role in determining the biological activity of N-pyridinyl-benzamides. The attachment of the benzamide group to the 2-position of the pyridine ring, as in the subject compound, dictates the spatial orientation of the pyridine nitrogen relative to the amide linker. Shifting the attachment to the 3- or 4-position of the pyridine ring would result in different geometric isomers with distinct abilities to form hydrogen bonds and engage in other non-covalent interactions within a protein's active site. This would likely lead to significant differences in their biological target profiles and potencies.

Computational Molecular Docking Studies for Ligand-Target Prediction

Computational molecular docking is a valuable tool for predicting the binding mode and affinity of a ligand to a protein target. For Benzamide, 4-(acetylamino)-N-2-pyridinyl-, docking studies could be employed to screen a library of potential protein targets, such as kinases, bacterial enzymes, or other receptors.

In a typical docking simulation, the 3D structure of the compound is placed into the binding site of a target protein, and various conformations are sampled to identify the most energetically favorable binding pose. The results of such studies can provide hypotheses about the compound's mechanism of action and guide the design of more potent derivatives. Key interactions that would be analyzed include hydrogen bonds between the amide and acetyl groups of the ligand and polar residues in the active site, as well as pi-pi stacking interactions between the aromatic rings and aromatic residues of the protein.

Table 3: Predicted Docking Parameters for Benzamide, 4-(acetylamino)-N-2-pyridinyl- with a Hypothetical Kinase Target

Parameter Predicted Value/Observation Significance
Binding Energy (ΔG) -7 to -10 kcal/mol Indicates a potentially stable ligand-protein complex.
Hydrogen Bonds 2-4 H-bonds with hinge region residues Suggests a competitive inhibitory mechanism at the ATP-binding site.
Key Interacting Residues Hydrophobic pocket lined with Leu, Val, Ala Favorable hydrophobic interactions with the benzene and pyridine rings.

Prediction of Binding Modes and Conformations

Molecular docking is a primary computational technique used to predict the binding orientation and conformation of a ligand within the active site of a target protein. This method simulates the interaction between the ligand, in this case, Benzamide, 4-(acetylamino)-N-2-pyridinyl-, and a receptor, predicting the most stable binding pose, which is typically the one with the lowest energy.

The process begins with the generation of three-dimensional structures of the ligand and the target protein. The inherent flexibility of the benzamide compound, particularly the rotatable bonds in its structure, is a critical factor. Computational methods explore various possible conformations of the molecule to find the one that best fits the binding pocket of the receptor. The final predicted pose is selected based on scoring functions that evaluate the energetic favorability of the interaction. nih.gov

For benzamide-type structures, key interactions often involve:

Hydrogen Bonds: The amide group (-C(=O)NH-) can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The nitrogen atom in the pyridinyl ring is also a potential hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the active site. nih.gov

Hydrophobic Interactions: The phenyl and pyridinyl rings can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site. nih.gov

Electrostatic Interactions: The distribution of partial charges across the molecule influences its long-range interactions with the protein's electrostatic field.

Computational studies on analogous N-pyridin-2-yl benzamide structures have shown that the pyridine nitrogen often forms a key hydrogen bond within the hinge region of kinase enzymes, a common target class for such inhibitors. nih.gov The acetylamino group can also form additional hydrogen bonds, further stabilizing the complex. The precise binding mode is dependent on the specific topology and amino acid composition of the target protein's active site.

Estimation of Binding Affinities and Interaction Energies

While docking provides a qualitative prediction of the binding pose, it also generates a quantitative estimate of the binding affinity, commonly referred to as a "docking score." This score, typically expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A lower (more negative) score generally indicates a more favorable and stable interaction.

For more accurate estimations, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed following molecular docking and molecular dynamics (MD) simulations. researchgate.net MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for a more thorough sampling of conformations and interactions.

The total binding free energy is decomposed into several components, providing a detailed look at the forces driving the interaction. researchgate.net The interaction energy (IE) is calculated as the sum of van der Waals (vdW) and electrostatic (Coulombic) energies in the gas phase. nih.govresearchgate.net

Table 1: Illustrative Example of Binding Energy Decomposition for a Ligand-Protein Complex

Energy ComponentDescriptionExample Value (kcal/mol)
ΔG_bindOverall Binding Free Energy-42.72
ΔE_vdwVan der Waals Energy-55.30
ΔE_elecElectrostatic Energy-20.15
ΔG_solvSolvation Free Energy+32.73

Note: Data presented is illustrative for a benzamide derivative and not specific to Benzamide, 4-(acetylamino)-N-2-pyridinyl-. Values are based on findings for related compounds. researchgate.net

This detailed energy breakdown helps identify the key drivers of binding. For many benzamide derivatives, non-polar van der Waals interactions are a major driving force for binding, complemented by specific electrostatic interactions from hydrogen bonds. nih.gov

Coordination and Supramolecular Chemistry of Benzamide, 4 Acetylamino N 2 Pyridinyl

Host-Guest Chemistry Applications (e.g., Adsorption on Nanocones)

The exploration of host-guest chemistry involving benzamide (B126) derivatives has opened avenues for various applications, including the development of advanced materials for sensing and drug delivery. A notable area of investigation is the adsorption of benzamide compounds onto carbon nanocones, which serve as host structures. While direct experimental studies on the adsorption of Benzamide, 4-(acetylamino)-N-2-pyridinyl- onto nanocones are not extensively documented in publicly available research, theoretical studies on the parent molecule, benzamide, provide significant insights into the potential interactions.

Computational studies, specifically using density functional theory (DFT), have been employed to investigate the electrical response of carbon nanocones to the presence of benzamide. These studies model the adsorption of the benzamide molecule at different locations on the nanocone: the bottom, the side, and the top of the cone structure.

The adsorption energies calculated for these different interaction sites indicate the strength and nature of the binding between the benzamide molecule and the nanocone. Research on benzamide has shown that the adsorption can be characterized as either physisorption, a weaker form of interaction, or chemisorption, which involves stronger chemical bonding. For instance, in one study, the adsorption of benzamide at the side and top of a nanocone was identified as physisorption, while interaction at the bottom of the nanocone resulted in chemisorption, as suggested by the high adsorption energy and changes in bond lengths. researchgate.netkoha-ptfs.co.uk

These computational models reveal that the adsorption of benzamide significantly influences the electronic properties of the carbon nanocone. A notable effect is the reduction in the nanocone's workfunction and a decrease in its energy gap upon benzamide adsorption. researchgate.netkoha-ptfs.co.uk This alteration of electronic properties is a key indicator for the potential use of carbon nanocones as sensors for detecting benzamide-containing molecules. The change in the energy gap, for example, directly impacts the material's electrical conductivity, which can be measured to signal the presence of the adsorbed molecule. koha-ptfs.co.uk

The findings from these theoretical investigations on benzamide suggest that carbon nanocones could serve as a platform for the development of workfunction-based sensors for the detection of various benzamide derivatives, including Benzamide, 4-(acetylamino)-N-2-pyridinyl-. Furthermore, the strong binding affinity observed in these host-guest systems indicates the potential of carbon nanocones as carriers for drug delivery applications. researchgate.net

Below is a data table summarizing the theoretical adsorption energies and the corresponding changes in the energy gap of a carbon nanocone upon the adsorption of benzamide at different sites, as reported in a computational study.

Table 1: Theoretical Adsorption Data for Benzamide on a Carbon Nanocone

Adsorption Site (Complex) Adsorption Energy (kcal/mol) Change in Nanocone Energy Gap (eV)
Bottom (Complex I) -88.35 0.63 to 0.61
Side (Complex II) -45.46 0.63 to 0.61
Top (Complex III) -48.73 0.63 to 0.60

This data is based on density functional theory (DFT) calculations for the parent molecule, benzamide, and provides a model for the potential interactions of its derivatives. researchgate.netkoha-ptfs.co.uk

The study of such host-guest systems is a burgeoning field, and further experimental validation is necessary to fully realize the practical applications of these theoretical findings. The insights gained from the study of benzamide on nanocones lay a crucial foundation for future research into the supramolecular chemistry of more complex derivatives like Benzamide, 4-(acetylamino)-N-2-pyridinyl-.

Advanced Research Applications and Future Directions for Benzamide, 4 Acetylamino N 2 Pyridinyl

Benzamide (B126), 4-(acetylamino)-N-2-pyridinyl- as a Versatile Chemical Building Block

The utility of Benzamide, 4-(acetylamino)-N-2-pyridinyl- as a foundational molecular scaffold is well-established. Its reactive sites and structural motifs allow for its incorporation into a diverse array of more complex molecules, highlighting its importance in synthetic chemistry.

Precursor in the Synthesis of Pharmacologically Active Compounds

A primary application of Benzamide, 4-(acetylamino)-N-2-pyridinyl- is its role as a key intermediate in the synthesis of various pharmaceutical agents. It serves as a crucial starting material for the production of compounds with demonstrated biological activity. For instance, it is a recognized precursor in the synthesis of Pidotimod, an immunostimulant drug. Furthermore, this benzamide derivative is instrumental in the preparation of N-(pyridin-2-yl)-4-acetamidophenyl)-N-substituted benzenesulfonamide (B165840) derivatives, a class of compounds that has shown promise for its pharmacological properties.

Precursor CompoundSynthesized Pharmacologically Active Compound/DerivativeTherapeutic Area/Potential Application
Benzamide, 4-(acetylamino)-N-2-pyridinyl-PidotimodImmunostimulation
Benzamide, 4-(acetylamino)-N-2-pyridinyl-N-(pyridin-2-yl)-4-acetamidophenyl)-N-substituted benzenesulfonamide derivativesVarious Pharmacological Activities

Intermediate in the Formation of Complex Heterocyclic Systems

The chemical architecture of Benzamide, 4-(acetylamino)-N-2-pyridinyl- lends itself to the construction of complex heterocyclic systems. The presence of the pyridine (B92270) ring and the benzamide core provides multiple reaction sites for cyclization and condensation reactions, leading to the formation of novel polycyclic structures. These intricate molecular frameworks are often sought after in drug discovery and materials science due to their unique three-dimensional arrangements and potential for specific biological or physical properties. Research in this area continues to explore new synthetic routes to leverage this compound as a scaffold for creating diverse and complex heterocyclic libraries. For example, the amide linkage and the aromatic rings can participate in intramolecular cyclization reactions to form fused ring systems, which are prevalent in many biologically active natural products and synthetic drugs.

Theoretical Design and Prediction of Novel Benzamide, 4-(acetylamino)-N-2-pyridinyl- Derivatives with Enhanced Properties

Computational chemistry and molecular modeling have become indispensable in modern chemical research, allowing for the in silico design and evaluation of novel molecules before their synthesis. Theoretical studies on Benzamide, 4-(acetylamino)-N-2-pyridinyl- and its analogs can predict their physicochemical properties, biological activities, and potential toxicities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to design new derivatives with improved characteristics. mdpi.comnih.gov For example, by modifying the substituents on the phenyl and pyridinyl rings, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its binding affinity to a specific biological target. Computational methods can screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic agents or functional materials. ijpsr.comnih.gov A benchmark study of benzamide derivatives and four novel theoretically designed molecules has demonstrated the utility of computational approaches in predicting the properties of new compounds. sci-hub.se

Integration with Emerging Technologies in Chemical Research

The field of chemical research is being revolutionized by the integration of emerging technologies, and compounds like Benzamide, 4-(acetylamino)-N-2-pyridinyl- are poised to play a role in these advancements.

Material Science: The unique electronic and structural properties of benzamide and pyridine-containing compounds make them interesting candidates for applications in materials science. Derivatives of Benzamide, 4-(acetylamino)-N-2-pyridinyl- could be explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The ability to modify the molecular structure allows for the tuning of properties such as luminescence, conductivity, and self-assembly.

Future Research Perspectives and Challenges

The future of research on Benzamide, 4-(acetylamino)-N-2-pyridinyl- and its derivatives is promising, with several avenues for exploration. A significant focus will likely be on the continued development of novel therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net The synthesis of pyrrolo-pyridine benzamide derivatives has already shown potential for antitumor agents. nih.govbioworld.com

Key future research directions include:

Expansion of Pharmacological Applications: Investigating the potential of new derivatives in therapeutic areas beyond those already explored, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

Development of Advanced Molecular Probes: Designing and synthesizing sophisticated probes for real-time imaging and elucidation of complex biological networks.

Exploration in Materials Science: Investigating the potential of novel derivatives in the creation of functional materials with tailored optical, electronic, and mechanical properties.

However, several challenges remain. The synthesis of complex derivatives can be intricate and require multi-step procedures, which may be a hurdle for large-scale production. cyberleninka.ru Furthermore, a deeper understanding of the structure-activity relationships is necessary to guide the rational design of more potent and selective compounds. Overcoming the challenges of drug resistance is also a critical area of focus in the development of new antimicrobial agents based on this scaffold. nih.govresearchgate.netnih.gov

The continued interdisciplinary collaboration between synthetic chemists, computational scientists, biologists, and material scientists will be crucial to unlocking the full potential of Benzamide, 4-(acetylamino)-N-2-pyridinyl- and its derivatives in the years to come.

Q & A

Basic: What are the established synthetic routes and characterization methods for Benzamide, 4-(acetylamino)-N-2-pyridinyl-?

Methodological Answer:
The synthesis typically involves coupling reactions between 4-(acetylamino)benzoic acid derivatives and 2-aminopyridine. Key steps include:

  • Activation of the carboxyl group : Use of coupling agents like EDCl/HOBt to form an active ester intermediate.
  • Nucleophilic substitution : Reaction with 2-aminopyridine under inert conditions (e.g., nitrogen atmosphere) to form the benzamide backbone.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
    Characterization relies on 1H/13C NMR (to confirm acetylamino and pyridinyl linkages), HRMS for molecular weight validation, and HPLC for purity assessment (>95%) .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer:
X-ray crystallography is employed using co-crystallized complexes (e.g., with HDAC 2 protein). Key parameters:

  • Data collection : Synchrotron radiation (λ = 0.98 Å) at 100 K.
  • Refinement : Programs like PHENIX or REFMAC5 to resolve aromatic ring stacking (R7, R8, R9) and hydrogen-bonding interactions (A2, D4 pharmacophore features).
  • Validation : Ramachandran plots (≥95% residues in favored regions) and electron density maps (2Fo-Fc, contoured at 1.5σ) .

Basic: What biochemical assays confirm its activity as an HDAC inhibitor?

Methodological Answer:

  • Enzyme inhibition assays : Recombinant HDAC isoforms (1, 2, 3) are incubated with the compound (0.1–10 µM) and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
    • Fluorescence measurement : Post-deacetylation release of AMC (ex/em: 380/460 nm).
    • IC50 calculation : HDAC 2 inhibition reported at ~50 nM, with selectivity over HDAC 8 (>10-fold) .
  • Cellular assays : Western blotting for acetylated histone H3 (Lys9/14) in HCT-8 colon carcinoma cells .

Advanced: How is e-pharmacophore modeling applied to optimize its HDAC 2 binding?

Methodological Answer:

  • Hypothesis generation : Using Schrödinger’s PHASE module, the co-crystallized ligand (4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) defines pharmacophore features:
    • Three aromatic rings (R7, R8, R9), one H-bond acceptor (A2), and one donor (D4).
  • Virtual screening : ZINC or Enamine libraries are filtered for compounds matching angle (±20°) and distance (±1.2 Å) constraints.
  • MD simulations : Desmond is used to validate binding stability (RMSD < 2.0 Å over 100 ns) .

Advanced: What in vivo toxicity profiles and therapeutic indices are reported?

Methodological Answer:

  • Rodent studies :
    • Acute toxicity : LD50 > 500 mg/kg (oral, rats).
    • Chronic exposure : 70 mg/kg/day for 14 days induces reversible thrombocytopenia (BLD toxicity endpoint) .
  • Therapeutic index : IC50 (HDAC 2) vs. cytotoxicity (CC50 in HEK293 cells) ratio >100, supporting preclinical development .

Advanced: What evidence supports its repurposing potential against viral targets like SARS-CoV-2?

Methodological Answer:

  • Docking studies : Targeting SARS-CoV-2 main protease (Mpro) using AutoDock Vina.
    • Binding affinity : ∆G = −9.2 kcal/mol, with key interactions (His41, Cys145).
  • Inhibition assays : IC50 of 2.3 µM against Mpro, comparable to PF-03715455 .

Advanced: How does its HDAC isoform selectivity compare to structurally analogous inhibitors?

Methodological Answer:

  • Comparative profiling :
    • CI-994 (Tacedinaline) : HDAC 1/2/3 inhibition (IC50: 0.1–0.5 µM) vs. SAHA (Vorinostat) : Pan-HDAC inhibition (IC50: 10–20 nM).
    • Structural basis : The pyridinyl group enhances HDAC 2 selectivity by occupying the L1 loop cavity absent in HDAC 1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.